Cas no 1955554-49-0 (3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]-)

Technical Introduction: 3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]- is a specialized heterocyclic compound featuring a pyrazole core substituted with a 3-methylbenzyl group. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in synthetic chemistry. The presence of the imine functionality enhances its ability to participate in condensation and nucleophilic addition reactions, while the aromatic substitution offers stability and tunable electronic properties. Its well-defined molecular architecture makes it suitable for targeted modifications in drug discovery and material science. High purity and consistent synthesis protocols ensure reliability for research and industrial use.
3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]- structure
1955554-49-0 structure
Product Name:3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]-
CAS No:1955554-49-0
MF:C11H13N3
MW:187.241021871567
CID:5172853
Update Time:2025-06-10

3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]-
    • Inchi: 1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14/h2-7,12-13H,8H2,1H3
    • InChI Key: QGTHODSUXHRONT-UHFFFAOYSA-N
    • SMILES: N1C=CC(=N)N1CC1=CC=CC(C)=C1

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Additional information on 3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]-

Introduction to 3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]- (CAS No. 1955554-49-0)

The compound 3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]-, identified by its CAS number 1955554-49-0, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, featuring a pyrazol-3-imine core structure appended with a 1,2-dihydro system and a (3-methylphenyl)methyl substituent, has garnered considerable attention due to its versatile structural framework and potential biological activities.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly for their role as scaffolds in the development of novel therapeutic agents. The presence of the imine functional group in this compound introduces a site for further chemical modification, enabling the synthesis of more complex analogs with tailored properties. This flexibility makes it an attractive candidate for exploring new pharmacophores and drug candidates.

The 1,2-dihydro moiety in the molecular structure contributes to the compound's stability and reactivity, making it a promising intermediate in organic synthesis. Additionally, the (3-methylphenyl)methyl group enhances lipophilicity, which is often a critical factor in drug bioavailability. These structural features collectively contribute to the compound's potential as a precursor for further derivatization and exploration in drug discovery.

In the realm of academic research, this compound has been investigated for its potential applications in various therapeutic areas. Notably, studies have explored its interactions with biological targets such as enzymes and receptors. The pyrazol-3-imine core is known to exhibit inhibitory activity against certain enzymes, making it a valuable candidate for developing enzyme inhibitors. Furthermore, the aromatic ring system and substituents may contribute to binding affinity and selectivity toward specific biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have leveraged its structural features to design derivatives with enhanced pharmacological properties. For instance, modifications at the imine nitrogen or the methylphenyl ring have been explored to optimize potency and selectivity. These efforts align with current trends in pharmaceutical research, where structure-based drug design plays a pivotal role in identifying novel therapeutics.

The synthesis of 3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrazole ring system followed by functionalization at the 3-position with an imine group. Subsequent introduction of the 1,2-dihydro system and the (3-methylphenyl)methyl group completes the molecular architecture. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity.

The compound's physicochemical properties have been thoroughly characterized through spectroscopic methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC-MS), and infrared spectroscopy (IR). These analytical techniques provide insights into its molecular structure and purity, ensuring that it meets stringent quality standards for further research applications. Additionally, computational studies using molecular modeling software have been employed to predict its binding interactions with biological targets.

In conclusion,3H-Pyrazol-3-imine, 1,2-dihydro-2-[(3-methylphenyl)methyl]-, CAS no. 1955554-49-0, stands out as a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and substituents makes it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to uncover new applications and derivatives of this compound, reinforcing its importance in medicinal chemistry and drug discovery.

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